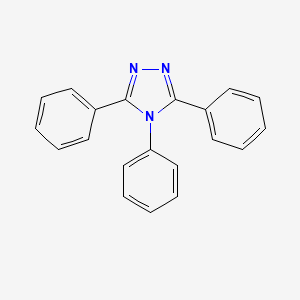

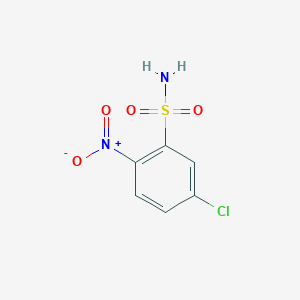

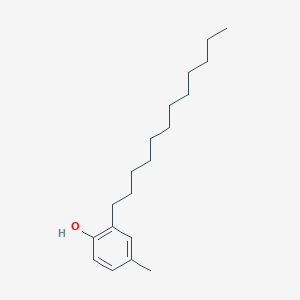

![molecular formula C14H24N4O B1348282 Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide CAS No. 510764-56-4](/img/structure/B1348282.png)

Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide, also known as 3-DAPP, is a powerful synthetic amide compound that has been developed as a potential therapeutic agent for a variety of medical applications. It has been studied for its potential to act as an anti-inflammatory, anti-viral, and anti-cancer agent. 3-DAPP has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to inhibit the growth of certain bacteria and fungi. In addition, 3-DAPP has been found to possess various pharmacological properties, including anti-tumor, anti-inflammatory, anti-viral, and anti-oxidant activities.

Applications De Recherche Scientifique

Catalysis and Compound Synthesis

Cooperative Catalysis : Arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) cooperatively catalyze the dehydrative condensation reaction between carboxylic acids and amines. This method is practical and scalable, applied to the synthesis of complex molecules like sitagliptin and drug candidates (Ishihara & Lu, 2016).

Synthesis of Amide Derivatives : A study on the synthesis of four new pyridine amide derivatives demonstrated a simple and inexpensive method of amide coupling, with detailed spectroscopic and structural analysis of the products (Kwiatek et al., 2017).

One-Pot Direct N-Acylation : A method for direct N-acylation of less nucleophilic heterocycles and amides with carboxylic acids using DMAPO is described. This new method exhibits excellent functional group tolerance and broad substrate scope, applicable in both academic and industrial laboratories (Umehara, Shimizu, & Sasaki, 2023).

Reaction Mechanisms and Analysis

Mechanism of Amide Formation : The mechanism of amide formation in aqueous media using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) was studied. This research provides insights into the reactivity and stability of EDC in different pH conditions, crucial for bioconjugation processes (Nakajima & Ikada, 1995).

Complex Reactions and Compound Transformations : Research on the synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium tosylates and related N-oxides, which involved transformations to various carboxylic esters and amides, providing a deeper understanding of complex chemical processes (Bencková & Krutošíková, 1999).

Heterocyclic Compound Synthesis : The synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moieties, which are expected to have improved hypertensive activity, illustrates the applicability of pyridine derivatives in medicinal chemistry (Kumar & Mashelker, 2007).

Intermolecular Hydrogen Bonding : A study on the intermolecular hydrogen bonding between amide and carboxylic acid groups in certain compounds, which is crucial for understanding molecular interactions and designing new materials (Wash, Maverick, Chiefari, & Lightner, 1997).

Propriétés

IUPAC Name |

N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O/c1-18(2)12-6-9-15-8-5-11-17-14(19)13-7-3-4-10-16-13/h3-4,7,10,15H,5-6,8-9,11-12H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYTXVCMDSUCAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCCCNC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

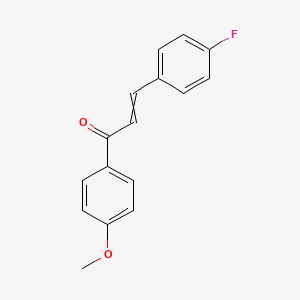

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)

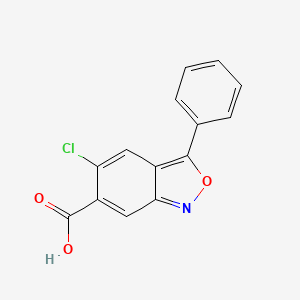

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

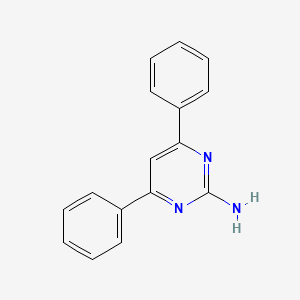

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)